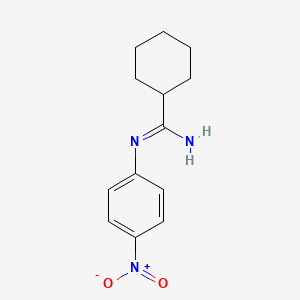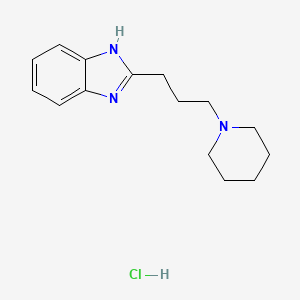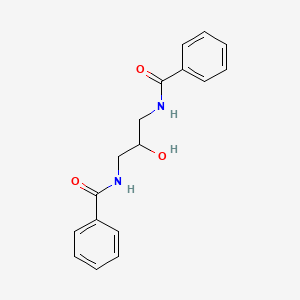
(Aminosulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminosulfanyl)acetic acid, also known as thioglycolic acid, is an organosulfur compound with the chemical formula HSCH2COOH. It is a colorless liquid with a strong, unpleasant odor. This compound is notable for its role in various chemical reactions and industrial applications, particularly in the synthesis of other chemicals and as a reducing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:
ClCH2COOH+NaHS→HSCH2COOH+NaCl
Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:
ClCH2COOH+Na2S2O3→HSCH2COOH+NaCl+NaHSO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions and other compounds.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Reduced forms of metal ions and other compounds.
Substitution: Various substituted thioglycolic acid derivatives.
Scientific Research Applications
(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the preparation of thiolated biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.
Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.
Mechanism of Action
The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.
Comparison with Similar Compounds
(Aminosulfanyl)acetic acid can be compared with other thiol-containing compounds such as cysteine and mercaptoethanol. While all these compounds contain a thiol group, this compound is unique due to its carboxylic acid group, which imparts different chemical properties and reactivity. Similar compounds include:
Cysteine: An amino acid with a thiol group.
Mercaptoethanol: A thiol-containing alcohol used as a reducing agent.
Properties
CAS No. |
111857-77-3 |
|---|---|
Molecular Formula |
C2H5NO2S |
Molecular Weight |
107.13 g/mol |
IUPAC Name |
2-aminosulfanylacetic acid |
InChI |
InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5) |
InChI Key |
XQXWZJAGDIKYKU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)

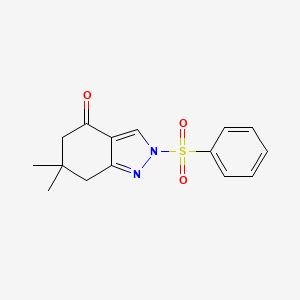
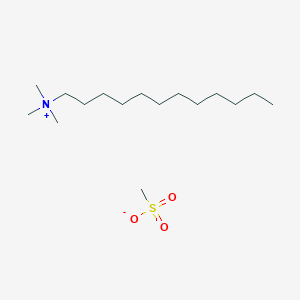

![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
